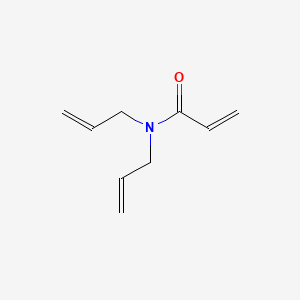

N,N-Diallylacrylamide

Description

N,N-Diallylacrylamide (CAS 3085-68-5) is a bifunctional monomer synthesized via alkylation of acrylamide . It features two allyl groups attached to the nitrogen atom of the acrylamide backbone, enabling crosslinking in polymeric systems due to its three double bonds per molecule . Key physical properties include a refractive index of $ n_{20}/D = 1.489 $, boiling point of 108–110°C at 3 mmHg, and storage at 4°C with 100 ppm hydroquinone (HQ) as a polymerization inhibitor .

Its primary application lies in polymer composites, where it enhances flame retardancy. For example, incorporating 3–5 wt.% modified Na$^+$-montmorillonite (MMT) with this compound into polypropylene (PP) reduces flame propagation rates by 74–79%, attributed to barrier layers formed by MMT particles that limit oxygen diffusion .

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-4-7-10(8-5-2)9(11)6-3/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYOHBPLFYXHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184865 | |

| Record name | 2-Propenamide, N,N-di-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3085-68-5 | |

| Record name | N,N-Diallylacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diallylacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18611 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenamide, N,N-di-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diallylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIALLYLACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZY3GNY6LI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Catalytic Thermal Cracking of 3-Dialkylaminopropionamide

A prominent and industrially relevant method involves the catalytic thermal cracking of 3-dialkylaminopropionamide derivatives. This method is well-documented in patent CN101143832A and represents a significant advancement in the synthesis of N,N-dialkylacrylamides, including N,N-Diallylacrylamide.

Process Description:

- The precursor 3-dialkylaminopropionamide is subjected to thermal cracking in the presence of a polymerization inhibitor and a catalyst.

- Reaction conditions: Temperature range of 100–280°C, pressure between 200–760 mmHg, and reaction time from 2 to 20 hours.

- Catalysts used include protonic acids (e.g., hydrochloric acid, sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., aluminum chloride, iron(III) chloride).

- Polymerization inhibitors such as aniline or phenolic compounds are added to prevent premature polymerization.

- The reaction is followed by post-treatment and reduced-pressure distillation to isolate the pure this compound.

Advantages:

- The addition of acid catalysts lowers the activation energy, enhancing reaction selectivity and yield.

- Compared to older methods, this process reduces the reaction temperature and time significantly (from over 20 hours to a few hours).

- It also decreases by-products and energy consumption, making it more industrially viable.

Typical Reaction Parameters and Yields:

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 140–180°C | Optimal range for cracking |

| Reaction pressure | 200–400 mmHg | Maintained under reduced pressure |

| Catalyst amount | 0.1–3% (mass of precursor) | Protonic or Lewis acids |

| Polymerization inhibitor amount | 0.1–1% (mass of precursor) | Aniline or phenol derivatives |

| Reaction time | 3–8 hours | Dependent on temperature and catalyst |

| Yield | 23.2% to 56.8% (examples) | Varies with catalyst and conditions |

| Example | Precursor (g) | Polymerization Inhibitor (g, %) | Catalyst (g, %) | Temperature (°C) | Pressure (mmHg) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 5 | 0.005 (0.1%) | 0.05 (1% HCl) | 140 | 400 | 3 | 23.2 |

| 11 | 5 | 0.01 (0.2%) | 0.15 (3% p-toluenesulfonic acid) | 160 | 300 | 5 | 56.8 |

This data illustrates how catalyst type and amount, along with temperature and pressure control, influence the yield and efficiency of the process.

Alternative Synthetic Routes and Catalytic Systems

Other methods reported in literature and patents include:

- One-step synthesis by reaction of acrylamide with methyl chloride in the presence of phenothiazine and potassium hydroxide , yielding various N,N-disubstituted acrylamides with high conversion but requiring large amounts of strong base and solvents, increasing cost and energy consumption.

- Thermal decomposition of 3-chloro-N,N-dimethylpropanamide or 3-methoxy-N,N-dimethylpropionamide , which involves high temperatures and results in low yields and polymerization by-products, making it less favorable industrially.

- Catalytic carbonylation using haloalkenes, dimethylamine, and carbon monoxide under palladium catalysis , which expands raw material options but demands precise catalyst selection and high-pressure equipment.

- Methyl acrylate method , involving addition, amidation, neutralization, raw material recovery, and thermal cracking steps, is considered mature with mild conditions and high yield, especially for N,N-dimethylacrylamide but adaptable for diallyl derivatives.

Research Findings on Polymerization and Catalyst Effects

Research into the polymerization behavior of this compound and related acrylamides reveals:

- Organocatalysts, including organic Brønsted acids, significantly improve controlled/living polymerization characteristics, which is crucial for producing defect-free polymers.

- The polymerization of this compound can proceed in a living fashion under appropriate catalysis, enabling block copolymer synthesis.

- The choice of catalyst and reaction conditions in the preparation step directly affects the purity and polymerization behavior of the resulting monomer, impacting downstream applications.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic thermal cracking of 3-dialkylaminopropionamide | Acid or Lewis acid catalyzed; polymerization inhibitor added; 100–280°C, 2–20 h | High selectivity and yield; reduced energy consumption; scalable industrially | Requires careful catalyst and inhibitor control; moderate reaction times |

| One-step reaction with methyl chloride and KOH | Simple route; high conversion | High yield for some derivatives | Large base and solvent use; high cost and energy for separation |

| Thermal decomposition of halo or methoxy derivatives | Direct pyrolysis | Simple reagents | High temperature; low yield; polymerization side reactions |

| Palladium-catalyzed carbonylation | Uses vinyl chloride and amines; high pressure | Uses cheap raw materials; patent-protected | High technical and equipment demands; catalyst sensitivity |

| Methyl acrylate route with amidation and cracking | Multi-step but mature; mild conditions | High yield; low cost raw materials | More complex process; multiple steps |

Chemical Reactions Analysis

Types of Reactions: N,N-Diallylacrylamide undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.

Substitution Reactions: The allyl groups can participate in substitution reactions, where the double bonds react with electrophiles or nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions:

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Substitution Reactions: Reagents like halogens or halogenating agents are used for electrophilic substitution.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

Major Products:

Polymerization: Produces poly(this compound) or copolymers.

Substitution Reactions: Forms substituted acrylamides.

Oxidation and Reduction: Results in oxides or amines, respectively.

Scientific Research Applications

Polymer Synthesis

DAlAA is primarily used as a monomer in the synthesis of polyacrylamides through various polymerization techniques. Its ability to undergo controlled radical polymerization allows for the production of well-defined polymers with specific properties.

Controlled Radical Polymerization

The controlled radical polymerization (CRP) of DAlAA has been explored extensively. For instance, studies have demonstrated that DAlAA can be polymerized using group transfer polymerization (GTP) techniques, leading to the formation of poly(N,N-diallylacrylamide) with tailored molecular weights and narrow polydispersity indices . The living nature of this polymerization method allows for block copolymer synthesis, which can enhance the functionality of the resulting materials.

Table 1: Polymerization Techniques for DAlAA

Hydrogels and Biomedical Applications

DAlAA-based hydrogels have gained attention due to their tunable properties, making them suitable for various biomedical applications, including drug delivery systems and tissue engineering.

Drug Delivery Systems

Hydrogels synthesized from DAlAA exhibit thermoresponsive behavior, allowing them to release drugs in response to temperature changes. This property is particularly useful in creating smart drug delivery systems that can respond to physiological conditions .

Tissue Engineering

The biocompatibility of DAlAA-derived polymers makes them ideal candidates for scaffolds in tissue engineering. Studies have shown that these materials can support cell growth and differentiation, demonstrating their potential in regenerative medicine .

Table 2: Biomedical Applications of DAlAA-Based Hydrogels

| Application | Description | References |

|---|---|---|

| Drug Delivery | Thermoresponsive hydrogels for controlled drug release | |

| Tissue Engineering | Scaffolds that support cell growth and tissue regeneration |

Environmental Applications

DAlAA has also been utilized in environmental applications, particularly in water treatment processes.

Water Treatment

Polymers derived from DAlAA have shown efficacy as flocculants in water treatment, helping to remove contaminants from wastewater . Their ability to form stable complexes with pollutants enhances their performance in purification processes.

Table 3: Environmental Applications of DAlAA

Case Study: Thermoresponsive Hydrogels

A study investigated the synthesis of thermoresponsive hydrogels using DAlAA as a monomer. The resulting hydrogels exhibited a lower critical solution temperature (LCST), allowing them to transition from a swollen state to a collapsed state at specific temperatures, making them ideal for drug delivery applications .

Case Study: Water Purification

Another research project focused on utilizing DAlAA-based polymers as flocculants in wastewater treatment. The study demonstrated significant reductions in turbidity and contaminant levels, showcasing the effectiveness of these materials in environmental remediation .

Mechanism of Action

The mechanism of action of N,N-Diallylacrylamide primarily involves its ability to polymerize and form cross-linked networks. The allyl groups provide reactive sites for further chemical modifications, allowing the formation of complex structures. These properties make it suitable for creating materials with specific mechanical and chemical characteristics.

Comparison with Similar Compounds

N,N-Dimethylacrylamide (N,N-DMAA)

- Structure : Substitutes allyl groups with methyl groups (CH$_3$).

- Properties :

- Applications :

N,N-Diethylacrylamide (N,N-DEAA)

- Structure : Ethyl groups (C$2$H$5$) replace allyl groups.

- Properties :

- Applications :

- Utilized in thermoresponsive polymers but less effective in crosslinking due to steric hindrance from ethyl groups.

Performance Comparison in Polymer Composites

Flame Retardancy

Crosslinking Efficiency

Key Research Findings

- Synergy with Montmorillonite : this compound-modified MMT composites exhibit a 30% increase in elastic modulus and reduced melt flow index in PP, outperforming unmodified PP .

- Bioadhesive Applications : At 0.1–6.0 wt.%, this compound enhances bioadhesion in vaginal gels, rivaling divinyl glycol but with lower cytotoxicity .

- Vulcanization : While triallylisocyanurate (TAIC) is preferred for vulcanization efficiency, this compound offers comparable crosslinking density in fluoropolymers .

Biological Activity

N,N-Diallylacrylamide (DALA) is a synthetic compound derived from acrylamide, characterized by its two allyl groups attached to the nitrogen atom. This compound has garnered attention in various fields, including polymer chemistry and biomedical applications, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the alkylation of acrylamide with allyl halides. The process can be summarized as follows:

- Reactants : Acrylamide and allyl halide (e.g., allyl bromide).

- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.

- Catalysts : Base catalysts such as sodium hydroxide may be used to facilitate the reaction.

The resulting DALA can be purified through distillation or recrystallization methods to obtain a high-purity product suitable for further applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that DALA effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in medical applications .

Cytotoxicity Studies

Cytotoxicity assessments have shown that DALA can induce apoptosis in cancer cell lines. In vitro studies revealed that DALA treatment resulted in increased cell death in human breast cancer cells (MCF-7), highlighting its potential as a chemotherapeutic agent . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Polymerization and Hydrogel Formation

This compound can be polymerized to form hydrogels, which have applications in drug delivery systems. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. Research has shown that DALA-based hydrogels possess favorable swelling properties and biocompatibility, making them suitable for biomedical applications such as wound healing and tissue engineering .

Case Studies

Several case studies illustrate the biological activity of DALA:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of DALA-based hydrogels against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability when treated with the hydrogels containing DALA .

- Cytotoxicity on Cancer Cells : In another study, DALA was tested on various cancer cell lines, including MCF-7 and HeLa cells. The findings indicated a dose-dependent cytotoxic effect, with IC50 values indicating significant potency against these cell lines .

- Drug Delivery Applications : A recent investigation into DALA-based hydrogels demonstrated their effectiveness in delivering anti-cancer drugs. The hydrogels provided sustained release profiles and enhanced therapeutic efficacy compared to free drug formulations .

Research Findings Summary Table

Q & A

Q. What are the established synthetic routes for N,N-Diallylacrylamide, and how can purity be optimized during synthesis?

this compound is synthesized via alkylation of acrylamide using allyl halides under controlled alkaline conditions . Key steps include:

- Alkylation : Reacting acrylamide with allyl bromide in aqueous NaOH at 40–60°C.

- Purification : Distillation under reduced pressure (boiling point: 108–110°C/3 mmHg) , followed by inhibition of premature polymerization using hydroquinone (HQ) at 100 ppm .

- Validation : Confirm structure via ¹H NMR (e.g., allyl proton signals at δ 5.2–5.8 ppm) and LC-MS .

Q. Which characterization methods are critical for verifying this compound’s structural and physicochemical properties?

- Spectroscopy : IR spectroscopy identifies acrylamide backbone (C=O stretch at ~1650 cm⁻¹) and allyl groups (C-H stretch at ~3080 cm⁻¹) .

- Chromatography : LC-MS with electrospray ionization (ESI) confirms molecular weight (theoretical: 153.22 g/mol) and purity .

- Physicochemical analysis : Refractive index (n²⁰/D 1.489) and density measurements ensure batch consistency .

Advanced Research Questions

Q. How can this compound be integrated into copolymer systems, and what factors influence reactivity ratios?

this compound’s dual allyl groups enable crosslinking in copolymers (e.g., with acrylic acid or PEG diacrylate). Key considerations include:

- Reactivity ratios : Use the Mayo-Lewis equation to model copolymer composition. For example, its high crosslinking efficiency in hydrogels stems from radical polymerization kinetics .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility during copolymerization .

- Post-functionalization : Thiol-ene "click" chemistry modifies pendant allyl groups for targeted applications .

Q. How should researchers address contradictions in reported thermal stability data for this compound-based composites?

Discrepancies often arise from synthesis variables:

- Inhibitor concentration : Higher HQ levels (e.g., 270 ppm vs. 100 ppm) may alter degradation onset temperatures .

- Composite preparation : Flame-retardant composites with Na⁺-montmorillonite show 74–79% reduction in flame spread due to oxygen barrier effects . Compare thermogravimetric analysis (TGA) protocols to isolate material vs. methodological differences.

Q. What role does oxygen concentration play in this compound polymerization, and how can it be controlled?

Oxygen inhibits radical polymerization by quenching initiators. Methodological solutions include:

Q. How does this compound enhance flame retardancy in polymer composites?

When incorporated into polypropylene (PP) with Na⁺-montmorillonite:

- Mechanism : Forms a char layer that limits oxygen diffusion, reducing flame propagation by 74–79% .

- Optimization : Use 3–5 wt.% modified montmorillonite and ensure even dispersion via melt-blending at 180–200°C .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.